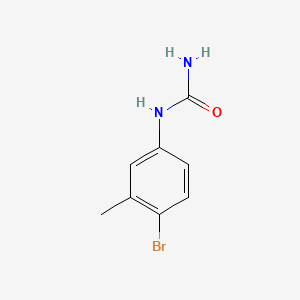

(4-Bromo-3-methylphenyl)urea

Description

(4-Bromo-3-methylphenyl)urea is a substituted urea derivative characterized by a bromine atom at the para position and a methyl group at the meta position on the phenyl ring. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.08 g/mol (calculated). It is alternatively referred to as 1-(4-bromo-3-methylphenyl)urea in some contexts, though this nomenclature may overlap with related derivatives in safety documentation .

Properties

IUPAC Name |

(4-bromo-3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGNBCADENCADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229129 | |

| Record name | (3-Methyl-4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78508-46-0 | |

| Record name | (3-Methyl-4-bromophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078508460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methyl-4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)urea typically involves the reaction of 4-bromo-3-methylaniline with isocyanates. One common method is to react 4-bromo-3-methylaniline with phenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-3-methylphenyl)urea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted ureas with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.

Reduction Reactions: Products include amines formed from the reduction of nitro groups.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

(4-Bromo-3-methylphenyl)urea serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been designed to target bacterial infections and cancer cells. For instance, studies have shown that certain urea derivatives exhibit promising antimicrobial properties against strains such as Acinetobacter baumannii and Staphylococcus aureus .

Anticancer Activity

Research indicates that (4-Bromo-3-methylphenyl)urea derivatives can inhibit cancer cell proliferation. A notable study demonstrated that these compounds induce apoptosis in breast cancer cell lines by modulating key signaling pathways . The compound's unique structure allows for enhanced interaction with molecular targets involved in tumor growth.

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in studies involving enzyme inhibition and protein-ligand interactions. These investigations are critical for understanding the mechanisms through which (4-Bromo-3-methylphenyl)urea affects biological systems .

Antimicrobial Studies

In vitro screening of (4-Bromo-3-methylphenyl)urea derivatives against various bacterial and fungal strains has shown variable levels of antimicrobial activity. For example, a series of new urea derivatives demonstrated significant growth inhibition against Acinetobacter baumannii, with some compounds achieving up to 94.5% inhibition .

Materials Science

Development of New Materials

(4-Bromo-3-methylphenyl)urea is also explored in materials science for its potential in creating new polymers and coatings with specific properties. Its chemical structure allows for modifications that can enhance the physical characteristics of materials, making it valuable in industrial applications .

Comparative Analysis of Biological Activities

To better understand the efficacy of (4-Bromo-3-methylphenyl)urea compared to similar compounds, the following table summarizes its biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| (4-Bromo-3-methylphenyl)urea | High | Significant | Moderate |

| [(4-Chloro-3-methylphenyl)urea] | Moderate | Low | Low |

| [(4-Fluoro-3-methylphenyl)urea] | Low | Moderate | Low |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of (4-Bromo-3-methylphenyl)urea exhibited significant cytotoxicity against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Mechanisms : Research highlighted in the NCBI database demonstrated that the compound's derivatives showed promising results against human tumor cell lines, indicating their potential for further development into anticancer agents .

- Material Applications : Investigations into the use of (4-Bromo-3-methylphenyl)urea in polymer synthesis have revealed its ability to modify material properties, contributing to advancements in coatings and specialty chemicals .

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)urea depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the urea moiety play crucial roles in the binding interactions with the target enzyme.

Comparison with Similar Compounds

Key Observations :

- Halogen Diversity : Chlorbromuron () and the 3-fluoro derivative () exhibit additional halogens (Cl, F), which may enhance electrophilic reactivity or bioactivity compared to the methyl-substituted parent compound .

Physicochemical Properties

- Crystallography : Chlorbromuron () was studied via single-crystal X-ray diffraction, revealing a planar urea core with a mean C–C bond length of 0.009 Å and a data-to-parameter ratio of 14.8 . This structural rigidity contrasts with the more flexible 2-chloroethyl group in the derivative from .

- Solubility : Substitutions like trifluoromethyl () or chloroethyl () likely reduce aqueous solubility compared to the simpler methyl-bromo analog due to increased hydrophobicity.

Biological Activity

(4-Bromo-3-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by research findings and case studies.

Chemical Structure and Synthesis

(4-Bromo-3-methylphenyl)urea features a urea functional group attached to a brominated aromatic ring. The synthesis typically involves the bromination of 2-methylphenyl compounds followed by urea formation. Optimized reaction conditions are crucial for enhancing yield and purity during production.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of (4-Bromo-3-methylphenyl)urea. It has been shown to inhibit cancer cell proliferation effectively. For instance, a study indicated that this compound could modulate various cellular processes by interacting with specific enzymes or receptors, thereby influencing cancer cell dynamics.

2. Antimicrobial Activity

The antimicrobial properties of (4-Bromo-3-methylphenyl)urea have been evaluated against several bacterial strains. In vitro tests demonstrated that it exhibited significant growth inhibition against Acinetobacter baumannii, with some derivatives achieving inhibition rates as high as 94.5% . The Minimum Inhibitory Concentration (MIC) values for various synthesized derivatives have been documented, showing a range of effectiveness:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Compound 5d was identified as the most potent, showcasing its potential as an effective antimicrobial agent .

3. Enzyme Inhibition

The compound has also been investigated for its urease inhibitory activity , which is crucial given urease's role in various medical conditions such as kidney stones and peptic ulcers. Studies have demonstrated that derivatives of (4-Bromo-3-methylphenyl)urea can act as potent urease inhibitors, with IC50 values ranging from low micromolar concentrations . The kinetic analysis revealed non-competitive inhibition for some derivatives, indicating their potential therapeutic applications in managing urease-related disorders.

Study on Urease Inhibition

A notable study synthesized several urea derivatives and assessed their urease inhibitory activity. Among them, compounds with specific substitutions on the phenyl ring showed enhanced inhibitory effects compared to standard thiourea . The study utilized molecular docking techniques to elucidate binding interactions, providing insights into the mechanism of action.

Antimicrobial Efficacy Analysis

In another investigation focused on antimicrobial efficacy, (4-Bromo-3-methylphenyl)urea derivatives were screened against multiple pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated variable levels of inhibition, with certain compounds demonstrating promising activity against resistant strains . Molecular docking studies further supported these findings by revealing the binding affinities of the most active compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.